5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol

Description

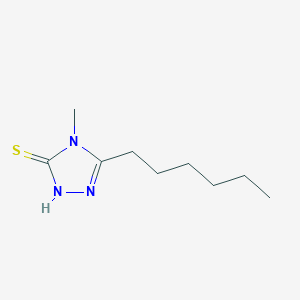

Structure

3D Structure

Properties

IUPAC Name |

3-hexyl-4-methyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3S/c1-3-4-5-6-7-8-10-11-9(13)12(8)2/h3-7H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFAWIILZVUJLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=NNC(=S)N1C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5 Hexyl 4 Methyl 4h 1,2,4 Triazole 3 Thiol and Substituted Analogues

Conventional Multistep Synthesis Routes to the 1,2,4-Triazole-3-thiol Core Structure

The foundational 1,2,4-triazole-3-thiol ring system is a common scaffold in medicinal and materials chemistry. Its synthesis is well-established, with two primary routes being the cyclization of thiocarbohydrazide (B147625) with carboxylic acids and the intramolecular cyclocondensation of thiosemicarbazide (B42300) precursors.

A versatile method for preparing the 1,2,4-triazole (B32235) core involves the reaction of thiocarbohydrazide with various carboxylic acids. chemrxiv.orgnih.gov In this approach, heating an equimolar mixture of thiocarbohydrazide and a selected carboxylic acid leads to the formation of a 3-substituted-4-amino-1,2,4-triazole-5-thione. nih.gov The substituent at the 3-position of the resulting triazole is derived from the R-group of the carboxylic acid used in the reaction. For instance, reacting thiocarbohydrazide with valeric acid yields 4-amino-3-butyl-1,2,4-triazole-5-thione. sapub.org This method is advantageous for creating a variety of C-substituted triazoles by simply changing the starting carboxylic acid. chemrxiv.org

| Starting Materials | Product Core Structure | Reference |

| Thiocarbohydrazide | 4-Amino-1,2,4-triazole-5-thione | nih.gov |

| Carboxylic Acid (R-COOH) | 3-Substituted (R-group) | chemrxiv.orgsapub.org |

The intramolecular cyclization of 1-acyl-thiosemicarbazides is one of the most widely employed methods for synthesizing 1,2,4-triazole-3-thiols. researchgate.net This process typically begins with the synthesis of a thiosemicarbazide derivative, which is achieved by reacting a carboxylic acid hydrazide with an isothiocyanate. mdpi.comnih.gov The resulting 1,4-disubstituted thiosemicarbazide intermediate is then subjected to cyclization.

This ring-closure reaction is most commonly facilitated by refluxing the thiosemicarbazide in a basic medium, such as an aqueous solution of sodium hydroxide (B78521) (NaOH). mdpi.comnih.govnih.gov The base catalyzes an intramolecular cyclocondensation, which involves the elimination of a water molecule to form the stable 1,2,4-triazole ring. nih.govekb.eg The reaction is then cooled and acidified to precipitate the final 4,5-disubstituted-4H-1,2,4-triazole-3-thiol product. mdpi.comnih.gov The nature of the substituents at the C5 and N4 positions is determined by the precursor acid hydrazide and isothiocyanate, respectively.

| Precursor | Reaction Condition | Product Core Structure | References |

| 1-Acyl-4-Alkyl/Aryl-thiosemicarbazide | Basic medium (e.g., NaOH), reflux | 4,5-Disubstituted-4H-1,2,4-triazole-3-thiol | mdpi.comnih.govnih.gov |

Targeted Synthesis of N-Alkylated and C-Substituted 1,2,4-Triazole-3-thiols

The direct synthesis of 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol requires a targeted approach where the specific methyl and hexyl groups are introduced via carefully selected starting materials prior to the final cyclization step.

Introducing the methyl group at the N4 position of the triazole ring is typically accomplished by incorporating it into one of the primary reactants. A common strategy involves the use of methyl isothiocyanate as a precursor. zsmu.edu.ua Reacting a suitable acid hydrazide with methyl isothiocyanate yields a 1-acyl-4-methylthiosemicarbazide intermediate. This ensures that upon cyclization, the methyl group is positioned at the N4 atom of the resulting triazole ring. This method is a cornerstone for producing various 4-alkyl-substituted 1,2,4-triazoles. zsmu.edu.ua

The hexyl substituent at the C5 position is introduced by using a carboxylic acid derivative containing a seven-carbon chain, such as heptanoic acid or its derivatives (e.g., heptanoyl chloride or heptanoic acid hydrazide). When heptanoic acid hydrazide is reacted with an appropriate isothiocyanate (like methyl isothiocyanate), the resulting thiosemicarbazide contains the necessary heptanoyl group. During the subsequent cyclization, the six-carbon chain of the heptanoyl moiety becomes the hexyl group at the C5 position of the triazole ring. This principle of using a carboxylic acid with n+1 carbons to introduce a C-n alkyl chain is a standard strategy in synthesizing C5-substituted triazoles. sapub.org

The most efficient and direct route to this compound combines the strategies mentioned above. The synthesis begins with the preparation of the key intermediate, 1-(heptanoyl)-4-methylthiosemicarbazide. This is achieved by reacting heptanoic acid hydrazide with methyl isothiocyanate.

This specifically substituted thiosemicarbazide precursor then undergoes a base-catalyzed intramolecular dehydrative cyclization. ekb.eg The compound is dissolved in an aqueous solution of a base, such as sodium hydroxide, and heated under reflux. nih.gov The base facilitates the removal of a water molecule, leading to the closure of the heterocyclic ring. After the reaction is complete, the solution is cooled and neutralized with an acid, causing the desired product, this compound, to precipitate. This targeted, one-pot cyclization of a custom-synthesized thiosemicarbazide is a robust method for producing specifically substituted triazole-3-thiols. mdpi.comnih.gov

| Step | Precursors | Intermediate/Product | Key Process |

| 1 | Heptanoic acid hydrazide + Methyl isothiocyanate | 1-(Heptanoyl)-4-methylthiosemicarbazide | Thiosemicarbazide formation |

| 2 | 1-(Heptanoyl)-4-methylthiosemicarbazide | This compound | Base-catalyzed intramolecular dehydrative cyclization |

S-Alkylation and S-Derivatization Reactions of 1,2,4-Triazole-3-thiol Systems

The sulfur atom at the 3-position of the 1,2,4-triazole-3-thiol ring is a key site for chemical modification. S-alkylation and other derivatizations at this position are common strategies to produce a wide variety of functionalized triazole compounds.

Methods for Formation of Thioether Derivatives (S-alkylation)

The formation of thioether derivatives, through S-alkylation, is a fundamental transformation for 1,2,4-triazole-3-thiol systems. This reaction involves the attachment of an alkyl, alkenyl, alkynyl, or benzyl (B1604629) group to the sulfur atom. uzhnu.edu.ua

Commonly employed methods for S-alkylation include the reaction of the 1,2,4-triazole-3-thiol with various alkylating agents such as:

Alkyl, alkenyl, alkynyl, or benzyl halides uzhnu.edu.ua

Halogen-substituted carboxylic acids uzhnu.edu.ua

Halogenacetamides uzhnu.edu.ua

Haloalkanoic acid esters uzhnu.edu.ua

Chloroacetophenones uzhnu.edu.ua

These reactions are typically carried out in the presence of a base and a suitable solvent. The choice of base and solvent can influence the regioselectivity and yield of the reaction. uzhnu.edu.ua For instance, S-alkylation can be performed in an alkaline ethanol (B145695) solution or using bases like sodium hydroxide or cesium carbonate in solvents like N,N-dimethylformamide. researchgate.net The modification of the 3-sulfanyl fragment through alkylation is a convenient and selective method for obtaining various polysubstituted triazoles. researchgate.net

Table 1: Examples of S-Alkylation Reactions of 1,2,4-Triazole-3-thiones

| Starting Triazole | Alkylating Agent | Base/Solvent | Product | Reference |

|---|---|---|---|---|

| 4-phenyl-5-phenylamino-2,4-dihydro-3H-1,2,4-triazole-3-thione | Methallyl chloride | Alkaline ethanol | 5-(Methallylsulfanyl)-N,4-diphenyl-4H-1,2,4-triazol-3-amine | researchgate.net |

| 4-phenyl-5-phenylamino-1,2,4-triazole-3-thione | Sodium chloroacetate | NaOH/Ethanol | 3-[(Carboxymethyl)sulfanyl]-4-phenyl-5-phenylamino-1,2,4-triazole | researchgate.net |

| 5-Heptyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | 3-chloro-2-methylprop-1-ene | NaOH/Ethanol | 3-Heptyl-5-[(2-methylprop-2-en-1-yl)sulfanyl]-4-phenyl-4H-1,2,4-triazole | researchgate.net |

| 4,5-diphenyl-4H-1,2,4-triazol-3-thione | 4-bromo-1-butene | Not specified | 3-[(But-3-en-1-yl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole | uzhnu.edu.ua |

Regioselectivity in S-Alkylation Processes

Regioselectivity is a critical aspect of the alkylation of 1,2,4-triazole-3-thiones, as these molecules possess multiple potential sites for electrophilic attack, including the sulfur atom and the nitrogen atoms of the triazole ring. researchgate.netbohrium.com

Under neutral and alkaline conditions, S-alkylation is generally observed to occur selectively. researchgate.netbohrium.com However, the formation of N-alkylated derivatives can also occur, sometimes leading to a mixture of products. uzhnu.edu.ua For example, the alkylation of an S-unprotected 1,2,4-triazole-3-thiol with methyl 3-bromopropanoate (B1231587) has been reported to yield an inseparable mixture of S- and 2-N-alkylation products. uzhnu.edu.ua

The regioselectivity of the reaction can be influenced by the reaction conditions, such as the solvent and the base used. uzhnu.edu.ua For S-protected 1,2,4-triazoles, alkylation typically occurs at the nitrogen atoms, with N(2) alkylated isomers often being the preferred products. nih.govnih.gov The determination of the precise site of alkylation is crucial for structure-activity relationship studies and is often accomplished using techniques like NMR spectroscopy in conjunction with computational methods such as Density Functional Theory (DFT). uzhnu.edu.uaresearchgate.netbohrium.com

Innovative Catalytic Approaches in 1,2,4-Triazole Ring Formation

Recent advancements in synthetic chemistry have led to the development of innovative catalytic methods for the formation of the 1,2,4-triazole ring. These approaches aim to improve efficiency, selectivity, and environmental sustainability.

Amine Oxidase-Inspired Catalysis for Heterocycle Construction

Inspired by the enzymatic activity of amine oxidases, researchers have developed catalytic systems that mimic these biological processes for the synthesis of 1,2,4-triazoles. researchgate.netrsc.org One such approach utilizes an o-quinone catalyst, mimicking the function of the topaquinone (B1675334) cofactor found in copper amine oxidases. rsc.org

This bio-inspired catalytic system enables the coupling of primary amines and hydrazines under mild, aerobic conditions, using molecular oxygen as the terminal oxidant. rsc.orgrsc.org The reaction, co-catalyzed by a Lewis acid like FeCl₃, proceeds through a multi-step cascade involving amine oxidation, transamination, electrocyclization, and dehydrogenation to form the 1,2,4-triazole ring. rsc.org This method allows for the synthesis of a diverse range of 1,2,4-triazoles with high yields and selectivities. researchgate.net

Considerations for Environmentally Benign Synthetic Protocols

The development of environmentally benign or "green" synthetic protocols is a significant focus in modern chemistry. For the synthesis of 1,2,4-triazoles, this involves the use of non-toxic reagents, renewable starting materials, and energy-efficient reaction conditions. researchgate.net

The amine oxidase-inspired catalysis described above is an example of a more environmentally friendly approach, as it is atom-economical and produces only water and ammonia (B1221849) as by-products. rsc.orgrsc.org Other green chemistry strategies for 1,2,4-triazole synthesis include the use of water as a solvent and the development of recyclable catalysts. acs.org For instance, a lanthanum trifluoroacetate (B77799) catalyst supported on silica (B1680970) has been used for the synthesis of 5-aryl-1,2,4-triazolidine-3-thiones in water at room temperature. acs.org Such methods aim to reduce the environmental impact of chemical synthesis while maintaining high efficiency and product yields. researchgate.netisres.org

Chemical Reactivity and Transformational Pathways of 5 Hexyl 4 Methyl 4h 1,2,4 Triazole 3 Thiol Derivatives

Nucleophilic Reactivity of the Thiol Group and Its Derivatives

The thiol group (-SH) is a potent nucleophile, readily participating in reactions with a wide range of electrophilic partners. This reactivity is central to the derivatization of 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol and related compounds.

The sulfur atom of the thiol group can attack electrophilic carbon centers, leading to the formation of new carbon-sulfur bonds. Common electrophilic synthons employed in these reactions include alkyl halides, acyl halides, and α-halo ketones. For instance, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate (B1195939) results in the formation of ethyl[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate. sigmaaldrich.com Similarly, alkylation of 1,2,4-triazole-3-thiols with benzyl (B1604629) chlorides and bromacetophenones exclusively yields S-substituted derivatives. researchgate.net These S-alkylation reactions are fundamental in expanding the structural diversity of 1,2,4-triazole-3-thiol derivatives.

The interaction of 1,2,4-triazole-3(5)-thiol with electrophilic synthons like N-arylmaleimides and α-bromo-γ-butyrolactone has been shown to proceed via thiol-ene click reactions and nucleophilic substitution, respectively, rather than a [2+3]-cyclocondensation pathway. mdpi.com This highlights the nuanced reactivity of the thiol group, which is dependent on the nature of the electrophile and the reaction conditions.

A significant application of the nucleophilic character of the thiol group is in the synthesis of condensed and fused heterocyclic systems. A prominent example is the formation of the thiazolo[3,2-b] mdpi.commdpi.comresearchgate.nettriazol-6(5H)-one scaffold. mdpi.comresearchgate.net This bicyclic system is typically constructed through the [2+3]-cyclocondensation reaction of a 1,2,4-triazole-3-thiol with an electrophilic synthon containing a two-carbon unit. mdpi.comresearchgate.net

The synthesis can be achieved through various strategies, including three-component reactions. For example, the reaction of a 1,2,4-triazole-3-thiol with chloroacetic acid and an aromatic or heteroaromatic aldehyde in the presence of sodium acetate (B1210297) and a mixture of acetic acid and acetic anhydride (B1165640) can yield 5-aryl(heteryl)idene-thiazolo[3,2-b] mdpi.commdpi.comresearchgate.nettriazole-6(5H)-ones. semanticscholar.org The versatility of this reaction allows for the introduction of diverse substituents at the 5-position of the thiazolo[3,2-b] mdpi.commdpi.comresearchgate.nettriazol-6(5H)-one ring system.

| Electrophilic Synthon | Reaction Type | Resulting Product/Scaffold | Reference |

|---|---|---|---|

| Ethyl bromoacetate | S-Alkylation | S-Substituted acetate derivative | sigmaaldrich.com |

| Benzyl chlorides | S-Alkylation | S-Substituted benzyl derivative | researchgate.net |

| Bromacetophenones | S-Alkylation | S-Substituted acetophenone (B1666503) derivative | researchgate.net |

| N-Arylmaleimides | Thiol-ene click reaction | Thioether adduct | mdpi.com |

| α-Bromo-γ-butyrolactone | Nucleophilic substitution | S-Substituted butyrolactone derivative | mdpi.com |

| Chloroacetic acid and Aldehydes | [2+3]-Cyclocondensation | Thiazolo[3,2-b] mdpi.commdpi.comresearchgate.nettriazol-6(5H)-one | semanticscholar.org |

Reactions Involving the Triazole Nitrogen Atoms

The nitrogen atoms of the 1,2,4-triazole (B32235) ring also exhibit reactivity, particularly in condensation and cyclization reactions, leading to the formation of new heterocyclic systems.

The amino group at the 4-position of certain 1,2,4-triazole derivatives can undergo condensation reactions with aldehydes to form Schiff bases, which contain an azomethine (-N=CH-) group. nih.govmdpi.comnih.gov This reaction is a common method for introducing a wide range of substituents onto the triazole core. The synthesis of these Schiff bases is typically carried out by refluxing equimolar amounts of the 4-amino-1,2,4-triazole (B31798) and the respective aldehyde in a suitable solvent, often with a catalytic amount of acid. nih.govnih.gov A variety of aromatic and heterocyclic aldehydes can be employed, leading to a diverse library of Schiff base derivatives. mdpi.com

The formation of the Schiff base is confirmed by spectroscopic methods. For instance, in the ¹H NMR spectra, the appearance of a characteristic singlet for the azomethine proton is a key indicator of successful Schiff base formation. mdpi.comnih.gov

The reactivity of the triazole ring, in conjunction with functional groups at the 3- and 4-positions, can be exploited to construct fused heterocyclic systems. For example, 1,2,4-triazole-3-thiol derivatives can serve as precursors for the synthesis of 1,3,4-thiadiazoles. The cyclization of thiosemicarbazide (B42300) derivatives derived from 1,2,4-triazoles can be achieved under acidic or basic conditions to yield the corresponding 1,3,4-thiadiazole (B1197879) or 1,2,4-triazole-thiol fused systems. mdpi.com

Furthermore, the strategic placement of reactive moieties allows for the construction of other fused heterocycles. While the direct synthesis of fused pyrazoles from this compound is not explicitly detailed in the provided context, the general principles of heterocyclic synthesis suggest that with appropriate functionalization, such transformations are plausible. The versatility of the 1,2,4-triazole scaffold makes it a valuable building block in the synthesis of a wide array of fused heterocyclic compounds. nih.govorganic-chemistry.org

| Reaction Type | Reactants | Key Product Feature | Reference |

|---|---|---|---|

| Schiff Base Formation | 4-Amino-1,2,4-triazole derivative, Aldehyde | Azomethine (-N=CH-) linkage | nih.govmdpi.comnih.gov |

| Cyclization to Thiadiazoles | Thiosemicarbazide derivative of 1,2,4-triazole | Fused 1,3,4-thiadiazole ring | mdpi.com |

Tautomerism Studies: Thiol-Thione Equilibrium in 1,2,4-Triazole-3-thiol Systems

1,2,4-Triazole-3-thiol derivatives can exist in two tautomeric forms: the thiol form and the thione form. ijsr.net This equilibrium is a significant aspect of their chemical behavior and can influence their reactivity and biological activity.

The predominance of one tautomer over the other is influenced by factors such as the solvent, temperature, and the nature of the substituents on the triazole ring. In the solid state and in neutral solutions, the thione form is generally considered to be the more stable and predominant tautomer. ijsr.netoup.com Quantum chemical studies have also indicated that in the gas phase, the thione form is the most stable tautomer. nih.gov

The two tautomers can be distinguished using various spectroscopic techniques:

Infrared (IR) Spectroscopy: The thiol form exhibits a characteristic S-H stretching vibration in the range of 2550-2700 cm⁻¹, while the thione form shows a C=S stretching band around 1166-1258 cm⁻¹. ijsr.net

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The thiol tautomer displays a signal for the S-H proton, whereas the thione form shows a characteristic signal for the N-H proton, typically in the range of 13-14 ppm. oup.com

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The thione form is characterized by a signal for the C=S carbon in the range of 150-160 ppm, while the thiol form would show a signal for the C-S carbon at a different chemical shift. ijsr.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: The presence of the C=S chromophore in the thione form often results in a distinct absorption band at higher wavelengths (around 288-298 nm) compared to the thiol form. ijsr.net

High-performance liquid chromatography-mass spectrometry (HPLC-MS) can also be employed to study the tautomeric equilibrium in solution and determine the quantitative proportion of each tautomer. jocpr.com

| Spectroscopic Technique | Thiol Form Characteristic | Thione Form Characteristic | Reference |

|---|---|---|---|

| IR Spectroscopy | S-H stretch (2550-2700 cm⁻¹) | C=S stretch (1166-1258 cm⁻¹) | ijsr.net |

| ¹H NMR Spectroscopy | S-H proton signal | N-H proton signal (13-14 ppm) | oup.com |

| ¹³C NMR Spectroscopy | C-S carbon signal | C=S carbon signal (150-160 ppm) | ijsr.net |

| UV-Vis Spectroscopy | - | Absorption band at ~288-298 nm | ijsr.net |

Quantum Chemical Investigations of Intramolecular Thione-Thiol Tautomerism

The phenomenon of intramolecular thione-thiol tautomerism in 1,2,4-triazole-3-thiol derivatives, including this compound, is a subject of significant interest in computational chemistry. nih.govresearchgate.net Quantum chemical investigations provide profound insights into the structural stability, electronic properties, and energy barriers associated with the proton transfer between the nitrogen and sulfur atoms. These studies employ various electronic structure methods to model the tautomeric equilibrium in the gas phase and in solution. nih.govacs.org

Theoretical modeling is crucial for assigning the correct structures and understanding the reactivity of these molecules. researchgate.net Common computational levels of theory applied to this problem include Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT), with the B3LYP functional being particularly well-suited and reliable for investigating this type of tautomerism. nih.govresearchgate.netnih.gov

A consistent finding from gas-phase quantum chemical calculations on 1,2,4-triazole-3-thione and its derivatives is the superior stability of the thione tautomer compared to the thiol form. nih.govresearchgate.net This preference is attributed to the inherent electronic structure and bond energies of the thione moiety within the triazole ring system. Geometrical and Natural Bond Orbital (NBO) analyses are often employed to understand the relative stabilities of the species involved in the tautomerism. nih.gov These computational approaches allow for the detailed examination of bond lengths, angles, and charge distributions, which are critical factors governing tautomeric preference.

Table 1: Computational Methods Used in Tautomerism Studies of 1,2,4-Triazole Derivatives

| Method/Basis Set | Application | Key Findings | Reference |

|---|---|---|---|

| HF, MP2, B3LYP | Structure and energetics of parent 1,2,4-triazole-3-thione | The thione form is the most stable tautomer in the gas phase across all levels of theory. | nih.govresearchgate.net |

| B3LYP/6-31G(d,p) | Tautomerism and conformational properties of substituted derivatives | Deemed reliable for investigating thione-thiol tautomerism in these systems. | nih.govresearchgate.net |

| SMD/M06-2X/6–311++G(d,p) | Calculation of relative stability for possible tautomers | Used for modeling tautomeric equilibrium and simulating UV/vis spectra. | researchgate.net |

| DFT/B3LYP/6-311++G(d,p) | Molecular structure and tautomerism of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | Investigation of vibrational wavenumbers, electronic transitions, and NMR chemical shifts for all tautomers. | nih.gov |

Influence of Substituents (e.g., Hexyl, Methyl) on Tautomeric Preferences

The nature of the substituents at the N-4 and C-5 positions of the 1,2,4-triazole ring can influence the position of the thione-thiol tautomeric equilibrium. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the relative stability of the tautomeric forms. researchgate.net

For this compound, the substituents are a hexyl group at the C-5 position and a methyl group at the N-4 position. Both the hexyl and methyl groups are alkyl substituents, which are generally considered to be weakly electron-donating through an inductive effect. Theoretical studies on other substituted 1,2,4-triazoles have shown that electron-releasing substituents can affect the stability of the tautomeric forms. researchgate.net

However, computational studies on certain disubstituted 1,2,4-triazole-3-thiones, such as those with halophenyl and isopyridyl groups, have indicated that substituents may not always have a considerable effect on the relative stabilities and energy barriers for the proton transfer. nih.govresearchgate.net In those specific cases, the thione form remained the predominant species in the gas phase regardless of the substituent. nih.govresearchgate.net For alkyl-substituted compounds like this compound, it is generally expected that the thione form remains the more stable tautomer, though the precise energy difference between the thione and thiol forms may be modulated by the electron-donating nature of the hexyl and methyl groups. The polarity of the solvent environment also plays a critical role, with polar solvents often shifting the equilibrium toward the thione form. cdnsciencepub.com

Spectroscopic Manifestations of Tautomeric Forms

Spectroscopic techniques are indispensable for the experimental characterization of thione and thiol tautomers. Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide distinct signatures that allow for the identification and discrimination of the two forms in solid state and in solution. nih.govoup.comjocpr.com

Infrared (IR) Spectroscopy: The most direct evidence for the thione-thiol equilibrium in IR spectra comes from the vibrational bands associated with the N-H, S-H, and C=S groups. oup.com The thione tautomer is characterized by a strong absorption band for the C=S (thione) group, typically appearing in the 1250–1340 cm⁻¹ region. oup.comnih.gov Additionally, the presence of an N-H group in the thione form gives rise to a characteristic stretching vibration between 3100–3460 cm⁻¹. oup.com Conversely, the thiol tautomer is identified by a weak but sharp S-H stretching band in the 2550–2650 cm⁻¹ range and N=C-S stretching bands at lower frequencies (1180–1230 cm⁻¹). oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying tautomerism in solution. In ¹H NMR spectra, the thione form exhibits a characteristic signal for the N-H proton, which is typically found in the deshielded region of 13–14 ppm. oup.comdergipark.org.tr In ¹³C NMR spectroscopy, the carbon of the thione group (C=S) provides a key diagnostic signal, resonating significantly downfield, often in the range of 169–191 ppm. oup.comdergipark.org.tr The absence of the S-H proton signal and the presence of the N-H and C=S signals confirm the predominance of the thione tautomer in the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The thione-thiol tautomerism can also be studied by UV-Vis spectroscopy. The presence of the C=S chromophore in the thione form typically results in two maximum absorption bands. For 5-substituted-3-mercapto-1,2,4-triazoles, these bands are often observed in the ranges of 252–256 nm and 288–298 nm in ethanolic solutions. ijsr.net The higher wavelength absorption is specifically attributed to the C=S group. ijsr.net

Table 2: Characteristic Spectroscopic Data for Thione and Thiol Tautomers of 1,2,4-Triazole Derivatives

| Spectroscopic Technique | Tautomeric Form | Characteristic Signal/Band | Frequency/Chemical Shift Range | Reference |

|---|---|---|---|---|

| IR Spectroscopy | Thione | ν(N-H) stretch | 3100 - 3460 cm⁻¹ | oup.com |

| Thione | ν(C=S) stretch | 1250 - 1340 cm⁻¹ | oup.com | |

| Thiol | ν(S-H) stretch (weak, sharp) | 2550 - 2650 cm⁻¹ | oup.com | |

| Thiol | ν(N=C-S) stretch | 1180 - 1230 cm⁻¹ | oup.com | |

| ¹H NMR Spectroscopy | Thione | N-H proton | 13.0 - 14.0 ppm | oup.comdergipark.org.tr |

| ¹³C NMR Spectroscopy | Thione | C=S carbon | 169.0 - 191.0 ppm | oup.comdergipark.org.tr |

| UV-Vis Spectroscopy | Thione | C=S chromophore absorption | 252 - 256 nm and 288 - 298 nm | ijsr.net |

Advanced Spectroscopic and Spectrometric Methodologies for Structural and Electronic Characterization of 5 Hexyl 4 Methyl 4h 1,2,4 Triazole 3 Thiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Connectivity Analysis

NMR spectroscopy is an indispensable tool for determining the precise connectivity and three-dimensional structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in both proton (¹H) and carbon-13 (¹³C) NMR spectra, a complete picture of the molecular framework of 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol can be assembled.

The ¹H NMR spectrum of this compound provides detailed information about the different proton environments within the molecule. The spectrum is expected to show distinct signals for the N-methyl group, the hexyl chain protons, and the thiol proton.

The N-methyl group protons are anticipated to appear as a sharp singlet, typically in the range of δ 3.5-4.0 ppm, due to the deshielding effect of the adjacent nitrogen atom within the triazole ring. The protons of the hexyl group will exhibit characteristic multiplets. The methylene (B1212753) group attached to the triazole ring (C5-CH₂) is expected to resonate as a triplet at approximately δ 2.7-3.0 ppm. The subsequent methylene groups of the hexyl chain will appear as multiplets further upfield, between δ 1.2 and 1.7 ppm, with the terminal methyl group appearing as a triplet around δ 0.9 ppm.

A broad singlet corresponding to the thiol (S-H) proton is also expected, the chemical shift of which can be highly variable (δ 1.0-5.0 ppm) and is dependent on factors such as solvent, concentration, and temperature due to hydrogen bonding. In some instances, particularly in the thione tautomeric form, this proton may be attached to a nitrogen atom (N-H) and would appear significantly downfield, often above δ 13 ppm mdpi.comresearchgate.netmdpi.commdpi.com. The absence or presence and position of this signal are crucial for tautomeric analysis.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| SH | 1.0 - 5.0 | br s |

| N-CH₃ | 3.5 - 4.0 | s |

| C5-CH₂- | 2.7 - 3.0 | t |

| -(CH₂)₄- | 1.2 - 1.7 | m |

| -CH₃ | ~0.9 | t |

s: singlet, t: triplet, m: multiplet, br s: broad singlet. Chemical shifts are predictions based on analogous structures and may vary depending on the solvent and experimental conditions.

The ¹³C NMR spectrum provides a complete map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal.

The two carbon atoms of the triazole ring are expected to have characteristic chemical shifts. The C=S (or C-SH) carbon, C3, is anticipated to resonate in the region of δ 160-170 ppm, a range typical for thiocarbonyl or analogous carbons in heterocyclic systems mdpi.com. The C5 carbon, to which the hexyl group is attached, is expected to appear at a slightly more upfield position, generally between δ 145 and 155 ppm.

The N-methyl carbon will produce a signal in the range of δ 30-35 ppm. The carbons of the hexyl chain will have chemical shifts in the aliphatic region, with the methylene carbon attached to the triazole ring (C5-CH₂) appearing around δ 25-30 ppm. The other methylene carbons of the hexyl chain will resonate between δ 22 and 32 ppm, and the terminal methyl carbon will be the most shielded, appearing at approximately δ 14 ppm mdpi.com.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C3 (C=S/C-SH) | 160 - 170 |

| C5 | 145 - 155 |

| N-CH₃ | 30 - 35 |

| C5-CH₂- | 25 - 30 |

| -(CH₂)₄- | 22 - 32 |

| -CH₃ | ~14 |

Chemical shifts are predictions based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful method for identifying functional groups and probing the tautomeric equilibrium of this compound.

The molecule can exist in two tautomeric forms: the thiol form (this compound) and the thione form (5-hexyl-4-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione). IR and Raman spectroscopy can effectively distinguish between these two forms by identifying key vibrational bands.

In the thiol tautomer, a weak S-H stretching band is expected in the region of 2550-2650 cm⁻¹. The presence of this band is a strong indicator of the thiol form. Conversely, the thione tautomer is characterized by a strong C=S stretching vibration, which typically appears in the range of 1250-1340 cm⁻¹. The thione form will also exhibit a prominent N-H stretching band between 3100 and 3460 cm⁻¹, which is absent in the N-methylated thiol form. Additionally, the C=N stretching vibration, present in both tautomers, is observed in the 1560-1650 cm⁻¹ region. Careful analysis of these characteristic bands allows for the determination of the predominant tautomeric form in the solid state or in solution.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict the vibrational spectra of molecules. By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated for both the thiol and thione tautomers of this compound. These predicted spectra can then be compared with the experimental data to aid in the assignment of vibrational modes and to support the identification of the dominant tautomer. Such calculations can also provide insights into the relative stabilities of the different tautomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is sensitive to the extent of conjugation. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The triazole ring and the thione/thiol group constitute the primary chromophore. The π → π* transitions, which are typically of high intensity, are expected to occur at shorter wavelengths, generally below 300 nm. The n → π* transitions, which are of lower intensity, are associated with the non-bonding electrons on the sulfur and nitrogen atoms. For thione tautomers, a characteristic n → π* transition of the C=S group is often observed at longer wavelengths, sometimes extending into the visible region (around 300-400 nm). The position and intensity of these absorption bands can be influenced by the solvent polarity. The study of the UV-Vis spectrum can therefore provide further evidence for the tautomeric form present and offer insights into the electronic structure of the molecule.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a critical analytical tool for the confirmation of the molecular weight and the elucidation of the structural features of this compound through fragmentation analysis. The electron ionization (EI) mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak (M⁺) corresponding to its monoisotopic mass. High-resolution mass spectrometry (HRMS) would further allow for the determination of the precise mass of the molecular ion, enabling the confirmation of its elemental composition.

The fragmentation of this compound under mass spectrometric conditions is expected to proceed through several predictable pathways, primarily involving the cleavage of the hexyl chain and fragmentation of the triazole ring. The stability of the resulting fragments dictates the relative intensities of the observed peaks in the mass spectrum.

A significant fragmentation pathway involves the alpha-cleavage of the C-C bond in the hexyl group, leading to the loss of alkyl radicals. The most prominent of these is likely the cleavage at the β-position to the triazole ring, resulting in the formation of a stable resonating cation. Another characteristic fragmentation pattern is the McLafferty rearrangement, should the steric and electronic conditions allow, involving the transfer of a gamma-hydrogen from the hexyl chain to the triazole ring, followed by the elimination of a neutral alkene molecule.

Furthermore, fragmentation of the 1,2,4-triazole-3-thiol ring itself can occur. This may involve the loss of small neutral molecules such as N₂, HCN, or H₂S, leading to characteristic fragment ions that can help in the definitive identification of the heterocyclic core. The presence of the thiol group also influences the fragmentation, potentially leading to rearrangements and the formation of sulfur-containing fragment ions.

A plausible fragmentation pathway for this compound is detailed in the interactive data table below. This table outlines the proposed fragment ions, their corresponding mass-to-charge ratios (m/z), and the likely neutral losses from the molecular ion.

Interactive Data Table: Proposed Mass Spectrometric Fragmentation of this compound

| m/z (Proposed) | Proposed Fragment Structure/Formula | Proposed Neutral Loss |

| 199 | [C₉H₁₇N₃S]⁺ (Molecular Ion) | - |

| 156 | [C₆H₁₀N₃S]⁺ | C₃H₇• (Propyl radical) |

| 142 | [C₅H₈N₃S]⁺ | C₄H₉• (Butyl radical) |

| 128 | [C₄H₆N₃S]⁺ | C₅H₁₁• (Pentyl radical) |

| 114 | [C₃H₄N₃S]⁺ | C₆H₁₃• (Hexyl radical) |

| 99 | [C₃H₅N₂S]⁺ | CH₃N (Methylamine) |

| 85 | [C₂H₃N₂S]⁺ | C₇H₁₄ (Heptene via rearrangement) |

| 71 | [C₄H₉]⁺ | C₅H₈N₃S• |

| 57 | [C₄H₉]⁺ (tert-Butyl cation - rearrangement) | C₅H₈N₃S• |

Elemental Compositional Analysis Techniques (e.g., CHNS) for Empirical Formula Verification

Elemental analysis is a fundamental technique employed to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample of this compound. This analysis provides an experimental basis for the verification of the compound's empirical formula, which can then be compared with the theoretical composition derived from its proposed molecular formula, C₉H₁₇N₃S.

The procedure typically involves the high-temperature combustion of a precisely weighed sample in an oxygen-rich atmosphere. This process converts the constituent elements into their respective gaseous oxides (CO₂, H₂O, NOₓ) and SO₂. These gases are then separated, typically by gas chromatography, and quantified using a thermal conductivity detector. The results are presented as a percentage of each element by weight.

The experimentally determined percentages of C, H, N, and S should closely align with the theoretically calculated values for the molecular formula C₉H₁₇N₃S. A close correlation between the experimental and theoretical values, generally within a margin of ±0.4%, provides strong evidence for the purity and the correct elemental composition of the synthesized compound. This verification is crucial for confirming the identity of this compound and complements the structural information obtained from spectroscopic methods.

The theoretical elemental composition of this compound (Molecular Formula: C₉H₁₇N₃S, Molecular Weight: 199.32 g/mol ) is presented alongside hypothetical experimental findings in the interactive data table below.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Hypothetical) |

| Carbon (C) | 54.23 | 54.19 |

| Hydrogen (H) | 8.60 | 8.63 |

| Nitrogen (N) | 21.08 | 21.12 |

| Sulfur (S) | 16.09 | 16.06 |

Computational and Theoretical Investigations of 5 Hexyl 4 Methyl 4h 1,2,4 Triazole 3 Thiol and Its Analogues

Quantum Chemical Calculations for Molecular Geometry Optimization and Electronic Structure Analysis

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular properties from first principles. For 1,2,4-triazole (B32235) derivatives, these methods are used to determine stable conformations, analyze electronic structures, and predict reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules due to its balance of accuracy and computational cost. irjweb.com For derivatives of 1,2,4-triazole-3-thiol, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p) or cc-pVDZ, are employed to determine the optimized molecular geometry in the ground state. irjweb.comresearchgate.netresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's three-dimensional shape and stability. irjweb.com For instance, studies on related 1,2,4-triazole structures have successfully used DFT to predict geometries that are in good agreement with experimental data from X-ray crystallography. nih.gov The optimization process finds the lowest energy conformation of the molecule, which is crucial for subsequent analysis of its electronic properties and reactivity.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, with a larger gap implying higher stability and lower chemical reactivity. irjweb.comnih.gov

In computational studies of 1,2,4-triazole analogues, DFT is used to calculate the energies of these frontier orbitals. For example, in a study of novel N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives, the HOMO-LUMO energy gaps were computed to be in the range of 4.618 to 5.637 eV. nih.gov Such calculations help in predicting the electronic behavior and potential applications of these compounds, for instance, in nonlinear optics. nih.gov

Table 1: Representative Frontier Orbital Energies for Analogous 1,2,4-Triazole Derivatives

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

|---|---|---|---|

| Analogue 7a nih.gov | -7.128 | -1.491 | 5.637 |

| Analogue 7b nih.gov | -6.973 | -1.358 | 5.615 |

| Analogue 7c nih.gov | -7.144 | -2.526 | 4.618 |

Note: Data is based on DFT calculations for analogous compounds and is intended to be illustrative for the class of molecules.

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to further quantify the chemical behavior of a molecule. These descriptors, derived from conceptual DFT, include chemical hardness (η), softness (σ), electronegativity (χ), and the electrophilicity index (ω). researchgate.net

Chemical Hardness (η) is a measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.

Chemical Softness (σ) is the reciprocal of hardness (σ = 1/η) and indicates a higher tendency to undergo chemical reactions.

Electronegativity (χ) describes the power of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) measures the energy lowering of a molecule when it accepts electrons from the environment. It is given by ω = χ² / (2η).

Dipole Moment (µ) is another crucial parameter that describes the polarity of the molecule, influencing its solubility and intermolecular interactions. It is routinely calculated through DFT methods. researchgate.netnih.gov

These descriptors are invaluable for screening molecules for specific applications, such as corrosion inhibition, where the ability to donate or accept electrons is key. researchgate.net

Theoretical Studies of Tautomeric Equilibria and Energy Barriers

Many heterocyclic compounds, including 1,2,4-triazole-3-thiols, can exist in different tautomeric forms. The thiol-thione tautomerism is particularly important for this class of molecules, as the position of a proton can significantly alter the compound's chemical and biological properties.

The equilibrium between the thiol (-SH) and thione (C=S with an N-H) forms of 1,2,4-triazole derivatives is a subject of extensive computational study. Theoretical calculations have shown that in the gas phase, the thione form is generally the more stable tautomer for the parent 1,2,4-triazole-3-thione and its derivatives. nih.gov This preference is attributed to the intrinsic electronic stability of the thione structure. nih.gov

However, the relative stability of tautomers can be significantly influenced by the surrounding environment. Computational models that incorporate solvent effects, such as the Polarizable Continuum Model (PCM), are used to simulate the behavior in solution. zsmu.edu.ua Studies on related 5-(aryl)-4-(methyl, amino)-1,2,4-triazole-3(2H)-thiones have demonstrated that prototropic solvents tend to reduce the stability difference between the tautomeric forms compared to the gas phase. zsmu.edu.ua This is because polar solvents can selectively stabilize one tautomer over another through intermolecular interactions like hydrogen bonding.

The interconversion between thiol and thione tautomers is not instantaneous but involves overcoming an energy barrier, known as the activation energy (Ea). Computational methods, particularly DFT, are used to locate the transition state structure connecting the two tautomers and calculate this activation energy. researchgate.net

For example, a study on the isomerization of 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, a structurally similar compound, utilized DFT and other high-level quantum chemical approaches to map the reaction pathway and determine the kinetic rate constants based on transition state theory. jcchems.com Such calculations reveal that the energy barriers for proton transfer can be influenced by substituents on the triazole ring, although in many cases, these effects are not substantial. nih.gov Understanding the kinetics of this tautomerization is crucial, as the reactivity and biological activity of the compound may depend on the concentration of the less stable but more reactive tautomer.

Prediction and Simulation of Spectroscopic Data

Density Functional Theory (DFT) is a primary method for simulating the spectroscopic characteristics of triazole derivatives. These calculations are crucial for confirming molecular structures and interpreting experimental spectra.

Theoretical vibrational analysis is performed to understand the molecular structure and bonding of 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol. By employing DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the vibrational frequencies for the molecule can be calculated. nih.gov The analysis involves optimizing the molecular geometry to an energy minimum, followed by the calculation of harmonic frequencies. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, leading to better agreement with experimental data. researchgate.net

A detailed vibrational assignment is made based on the potential energy distribution (PED). For the core analogue, 4-methyl-4H-1,2,4-triazole-3-thiol, key vibrational modes can be assigned. For instance, the S-H stretching vibration is expected in the 2500-2600 cm⁻¹ region, while C=N stretching vibrations of the triazole ring typically appear between 1600 cm⁻¹ and 1500 cm⁻¹. The N-N stretching modes are found at lower frequencies, and various bending and torsional modes characterize the fingerprint region. The hexyl and methyl groups introduce characteristic C-H stretching, bending, and rocking vibrations.

Simulated IR and Raman spectra provide a complete vibrational profile of the molecule, aiding in the identification of functional groups and the confirmation of the thiol tautomeric form over the thione form, which would exhibit a prominent C=S stretching vibration instead of an S-H stretch.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|

| ν(N-H) | ~3450 | N-H stretch (in thione tautomer) |

| ν(C-H)aromatic | ~3100-3150 | C-H stretch of triazole ring |

| ν(C-H)aliphatic | ~2850-3000 | C-H stretch of methyl/hexyl groups |

| ν(S-H) | ~2550-2600 | S-H stretch (in thiol tautomer) |

| ν(C=N) | ~1500-1600 | C=N stretch of triazole ring |

| ν(C-S) | ~650-750 | C-S stretch |

The Gauge-Including Atomic Orbital (GIAO) method, typically within a DFT framework, is the standard for calculating NMR chemical shifts (δ). nih.gov These calculations provide valuable data for the structural elucidation of triazole derivatives. orientjchem.orgresearchgate.net Theoretical ¹H and ¹³C NMR spectra are predicted for this compound by first optimizing its geometry and then performing the GIAO calculation.

For the ¹H NMR spectrum, distinct signals are expected for the protons of the hexyl chain, the N-methyl group, and the S-H group. The S-H proton signal is particularly diagnostic of the thiol tautomer. The chemical shifts of the hexyl protons would vary depending on their proximity to the triazole ring. In the ¹³C NMR spectrum, characteristic signals for the two carbons of the triazole ring (C3 and C5) are anticipated, with the C3 carbon bonded to the sulfur atom appearing at a distinct chemical shift. researchgate.net The carbons of the N-methyl and hexyl substituents would also show predictable signals. Comparing calculated and experimental chemical shifts allows for unambiguous assignment of the observed NMR signals and confirmation of the molecular structure. nih.gov

| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |

|---|---|---|---|

| C3 (C-S) | ~165-170 | S-H | ~13.5-14.0 |

| C5 | ~145-150 | N-CH₃ | ~3.6 |

| N-CH₃ | ~30-35 | Hexyl CH₂ (alpha) | ~2.6-2.8 |

| Hexyl C1 | ~30-32 | Hexyl CH₂ (beta-epsilon) | ~1.2-1.7 |

| Hexyl C2-C5 | ~22-31 | Hexyl CH₃ (omega) | ~0.9 |

| Hexyl C6 | ~14 | - | - |

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption (UV-Vis) spectra of triazole compounds. This method calculates the energies of electronic transitions from the ground state to various excited states, providing information on the absorption maxima (λmax) and oscillator strengths (f).

For this compound, TD-DFT calculations, often performed using functionals like B3LYP or M06, can predict the electronic transitions. nih.govnih.gov The primary electronic transitions in such molecules are typically π → π* and n → π* transitions associated with the conjugated triazole ring system and the sulfur atom's lone pairs. The calculations can reveal how substituents (hexyl and methyl groups) influence the electronic structure and, consequently, the absorption spectrum. The results from TD-DFT are crucial for interpreting experimental UV-Vis spectra and understanding the electronic properties of the molecule. nih.gov

| Transition | Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Orbital Contribution |

|---|---|---|---|

| S₀ → S₁ | ~280-300 | > 0.1 | HOMO → LUMO (π → π) |

| S₀ → S₂ | ~240-260 | > 0.1 | HOMO-1 → LUMO (π → π) |

Natural Bond Orbital (NBO) Analysis for Understanding Electron Delocalization and Bonding Characteristics

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a detailed picture of charge distribution, hyperconjugative interactions, and delocalization of electron density within the molecule. For this compound, NBO analysis can elucidate the stability of the molecule arising from electron delocalization. nih.gov

The analysis focuses on the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The stabilization energy E(2) associated with these interactions quantifies their strength. Significant interactions in the triazole ring would include delocalizations from the lone pairs (LP) of the nitrogen and sulfur atoms into the antibonding π* orbitals of the C=N and C=C bonds. These LP(N) → π(C=N) and LP(S) → π(C=N) interactions contribute significantly to the aromaticity and stability of the triazole ring. The analysis also reveals the nature of the C-S, C-N, and N-N bonds and the hybridization of the atoms.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP(N1) | π(N2=C3) | High | Intramolecular delocalization |

| LP(S) | π(N2=C3) | Moderate | Hyperconjugation |

| π(N4=C5) | π*(N2=C3) | High | Ring delocalization |

Molecular Modeling and Docking Studies for Interaction Analysis

Molecular modeling and docking are computational techniques used to predict the preferred orientation and interaction of one molecule when bound to a second, typically a larger receptor like a protein. ekb.egnih.govresearchgate.net While specific biological outcomes are excluded here, the principles of interaction analysis for this compound can be explored.

The process involves generating a 3D model of the triazole derivative and placing it within a defined binding site of a macromolecular target. Docking algorithms then sample numerous orientations and conformations of the ligand, scoring them based on a force field to estimate the binding affinity. benthamopen.com

The analysis of the docked poses reveals the types of non-covalent interactions that stabilize the complex. For this compound, several key interactions are possible:

Hydrogen Bonding: The thiol (S-H) group can act as a hydrogen bond donor, while the nitrogen atoms (N1 and N2) of the triazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The long hexyl chain is capable of forming significant hydrophobic or van der Waals interactions with nonpolar residues in a binding pocket.

Pi-Stacking: The aromatic 1,2,4-triazole ring can engage in π-π stacking or T-shaped stacking interactions with aromatic amino acid residues.

These computational studies provide a structural hypothesis for how the molecule might interact with binding partners, guiding further investigation into its molecular recognition properties. nih.gov

| Molecular Feature | Potential Interaction Type | Potential Partner in a Binding Site |

|---|---|---|

| Triazole Ring Nitrogens (N1, N2) | Hydrogen Bond Acceptor | Amine, Hydroxyl, Thiol groups (e.g., Lys, Ser, Cys) |

| Thiol Group (S-H) | Hydrogen Bond Donor | Carbonyl, Carboxylate, Phosphate groups (e.g., Asp, Glu) |

| Hexyl Chain | Hydrophobic / van der Waals | Alkyl side chains (e.g., Ala, Val, Leu, Ile) |

| Triazole Ring | π-π Stacking / T-Stacking | Aromatic rings (e.g., Phe, Tyr, Trp) |

Non Biological Applications of 1,2,4 Triazole 3 Thiol Derivatives in Advanced Materials and Catalysis

Role in Coordination Chemistry: Ligand Design and Metal Complexation

The 1,2,4-triazole-3-thiol moiety is an excellent coordinating ligand due to the presence of both hard nitrogen and soft sulfur donor atoms. researchgate.net This allows for the formation of stable complexes with a wide range of transition metals.

Derivatives of 1,2,4-triazole-3-thiol typically act as bidentate ligands, coordinating with metal ions through the sulfur atom of the thiol group and one of the adjacent nitrogen atoms of the triazole ring. researchgate.netnih.gov This chelation results in the formation of a stable five-membered ring with the metal center. nih.gov The specific binding mode allows these ligands to form complexes with various transition metals, including nickel (II), copper (II), zinc (II), cadmium (II), and tin (II). researchgate.netnih.gov Depending on the metal ion and the stoichiometry of the reaction, different geometries can be achieved. For instance, studies on analogous compounds have shown that copper (II) complexes can exhibit a square planar geometry, while other metals may form tetrahedral or octahedral structures. researchgate.netnih.gov The deprotonated sulfhydryl (SH) group is a primary site for metal binding. orientjchem.org

The synthesis of metal complexes with 1,2,4-triazole-3-thiol ligands is generally straightforward. A common method involves reacting the ligand with a suitable metal salt (such as acetates or chlorides) in an alcoholic medium, often under reflux. nih.govmdpi.com The resulting metal complexes typically precipitate from the solution and can be purified by recrystallization. nih.gov

The structures of these complexes are elucidated using a variety of analytical techniques.

FTIR Spectroscopy: Changes in the vibrational frequencies of the C=N and C-S bonds, along with the disappearance of the S-H stretching band, confirm the coordination of the ligand to the metal ion. researchgate.net

NMR Spectroscopy: 1H and 13C NMR data show chemical shifts upon complexation, providing evidence of the ligand's electronic environment changing as it binds to the metal. nih.gov

Elemental Analysis and Molar Conductivity: These methods help confirm the stoichiometry and neutral, non-electrolytic nature of the resulting complexes. orientjchem.orgsemanticscholar.org

Magnetic Susceptibility and UV-Visible Spectroscopy: These techniques provide information about the geometry of the complex. researchgate.netnih.gov

Table 1: Analytical Methods for Characterizing Metal Complexes of 1,2,4-Triazole-3-thiol Derivatives

| Analytical Technique | Information Obtained | Reference(s) |

| FTIR Spectroscopy | Confirms coordination via shifts in C=N, C-S, and S-H bands. | researchgate.net |

| 1H & 13C NMR | Shows changes in the electronic environment upon complexation. | nih.gov |

| Molar Conductivity | Determines the electrolytic nature of the complexes. | orientjchem.org, semanticscholar.org |

| UV-Visible Spectroscopy | Provides insights into the electronic transitions and geometry. | nih.gov, researchgate.net |

Application in Materials Science

The functional groups of 5-hexyl-4-methyl-4H-1,2,4-triazole-3-thiol, particularly the thiol group, make it a candidate for applications in surface modification and protection.

The thiol (-SH) group has a strong affinity for noble metal surfaces, such as gold, silver, and copper. This property is the foundation for the formation of self-assembled monolayers (SAMs). semanticscholar.orgoaepublish.com When a metal substrate is exposed to a solution containing a thiol compound, the molecules spontaneously adsorb onto the surface, forming a highly ordered, single-molecule-thick layer. oaepublish.com The hexyl chain of this compound would likely orient away from the surface, creating a new interface with specific properties (e.g., hydrophobicity). The stability and uniformity of these nanocoatings make them useful in applications ranging from microelectronics to biosensing. oaepublish.com

Compounds containing the 1,2,4-triazole-3-thiol ring are well-documented as effective corrosion inhibitors for metals like mild steel and low-carbon steel in acidic environments. icrc.ac.irnih.govresearchgate.net The anticorrosive action stems from the ability of the molecule to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. icrc.ac.irresearchgate.net

The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the aromatic triazole ring, which are rich in electrons. icrc.ac.ir These sites can interact with the vacant d-orbitals of the metal. Research on similar compounds shows that the inhibition efficiency increases with the concentration of the inhibitor. icrc.ac.irnih.gov The mechanism is often described by the Langmuir adsorption isotherm, and the process is typically a mix of physical and chemical adsorption (physisorption and chemisorption). icrc.ac.irnih.gov Electrochemical studies confirm that these molecules can inhibit both anodic and cathodic reactions in the corrosion process. nih.gov

Table 2: Corrosion Inhibition Findings for 1,2,4-Triazole-3-thiol Analogs

| Compound | Metal | Medium | Max Inhibition Efficiency | Reference(s) |

| 5-(3-methylphenyl)-4-((4-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol | Mild Steel | 1 M HCl | 88.6% at 0.5 mM | icrc.ac.ir |

| 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol | Low-Carbon Steel | 0.5 M HCl | 89% at 300 ppm | nih.gov |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol | Mild Steel | 0.5M H₂SO₄ | 91.6% at 0.5 mM | researchgate.net |

Catalytic Applications: Organocatalysis and Metal-Mediated Transformations

While the primary research focus on 1,2,4-triazole-3-thiol derivatives has been in medicinal chemistry and materials science, their structural features suggest potential in catalysis. The triazole ring can act as a stable scaffold, and the thiol group can be a site for catalytic activity or for anchoring the molecule to a support. The nitrogen atoms within the ring can act as Lewis bases.

Metal complexes derived from 1,2,4-triazole-3-thiol ligands are candidates for metal-mediated transformations. The stable coordination environment provided by the ligand can be used to design catalysts for various organic reactions. However, specific research into the catalytic applications, either as an organocatalyst or in metal complexes, for compounds of this class is an emerging area that requires further investigation.

Pharmacological and Biological Activity Investigations of 5 Hexyl 4 Methyl 4h 1,2,4 Triazole 3 Thiol Derivatives in Vitro and Pre Clinical Studies

Anticancer and Antitumor Evaluations (in vitro)

Cytotoxic Activity Against Diverse Cancer Cell Lines

Derivatives of 1,2,4-triazole-3-thiol have been evaluated against a broad spectrum of human cancer cell lines, often exhibiting promising cytotoxic effects. researchgate.net For instance, a series of novel hydrazone derivatives of 1,2,4-triazole-3-thiol were tested for cytotoxicity against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. nih.gov The results indicated that the synthesized compounds were generally more cytotoxic against the melanoma cell line. nih.gov Specifically, certain derivatives were identified as the most active compounds in 3D cell cultures, with EC₅₀ values in the range of 2–17 µM. nih.gov

In another study, newly synthesized indolyl 1,2,4-triazole (B32235) derivatives showed potent cytotoxic activity against two breast cancer cell lines, MCF-7 and MDA-MB-231. rsc.orgnih.gov Two compounds, in particular, exhibited IC₅₀ values of 2.91 μM against MCF-7 and 1.914 μM against MDA-MB-231 for the first, and 0.891 μM against MCF-7 and 3.479 μM against MDA-MB-231 for the second, which were more potent than the reference drug staurosporine. rsc.org Further research on other 5-amino mdpi.comresearchgate.netnih.govtriazole derivatives revealed promising activity against liver cancer (HepG2) and breast cancer (MCF7) cell lines, with IC₅₀ values ranging from 17.69 to 25.4 μM/L for HepG2 and 17.69 to 27.09 μM/L for MCF7. researchgate.net Additionally, metal complexes of a 1,2,4-triazoline-3-thione derivative were evaluated against human colon adenocarcinoma (HT29) and human lung carcinoma (A549) cells, with some complexes showing potential activity. mdpi.com

| Derivative Class | Cancer Cell Line | Activity (IC₅₀ / EC₅₀) | Reference |

| Hydrazone derivatives | Melanoma (IGR39), Breast (MDA-MB-231), Pancreatic (Panc-1) | 2–17 µM | nih.gov |

| Indolyl derivatives | Breast (MCF-7) | 0.891 - 2.91 µM | rsc.org |

| Indolyl derivatives | Breast (MDA-MB-231) | 1.914 - 3.479 µM | rsc.org |

| 5-Amino derivatives | Liver (HepG2) | 17.69 - 25.4 µM/L | researchgate.net |

| 5-Amino derivatives | Breast (MCF7) | 17.69 - 27.09 µM/L | researchgate.net |

| Metal complexes | Lung (A549) | 794.37 µM | mdpi.com |

| Metal complexes | Colon (HT29) | 654.31 - 1064.05 µM | mdpi.com |

Investigation of Antiproliferative Mechanisms

Investigations into the mechanisms underlying the anticancer effects of 1,2,4-triazole derivatives have pointed towards the induction of apoptosis and cell cycle arrest. For example, two potent indolyl 1,2,4-triazole compounds were found to significantly induce apoptosis, raising the apoptotic cell population to 45.33% and 37.26% respectively, compared to 1.91% in control cells. rsc.org Furthermore, these compounds were observed to interfere with the cell cycle; one arrested the cell cycle at the S phase, while the other caused arrest at the G₀/G₁ phase. rsc.org These findings suggest that the antiproliferative activity of these derivatives is mediated, at least in part, by their ability to trigger programmed cell death and halt cell division. rsc.orgnih.gov

Enzyme Inhibition Studies

The 1,2,4-triazole-3-thiol core structure is a key pharmacophore in the development of various enzyme inhibitors. isp.edu.pk Its derivatives have been investigated for their ability to inhibit a range of enzymes, demonstrating the versatility of this chemical scaffold in medicinal chemistry. nih.govnih.gov

Inhibition of Metallo-β-Lactamases and Synergy with Existing Antibiotics

A significant area of research has been the development of 1,2,4-triazole-3-thiol derivatives as inhibitors of metallo-β-lactamases (MBLs). mdpi.comresearchgate.net MBLs are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including last-resort carbapenems, posing a major public health threat. mdpi.comnih.gov The development of effective MBL inhibitors is crucial to restore the efficacy of these antibiotics. mdpi.com

Several studies have identified 1,2,4-triazole-3-thione derivatives as potent inhibitors of clinically relevant MBLs, such as New Delhi Metallo-β-lactamase (NDM-1) and Verona Integron-encoded Metallo-β-lactamase (VIM) types. mdpi.comresearchgate.net Through structure-based optimization, researchers have developed compounds with low micromolar inhibitory activity against these enzymes. mdpi.com For example, the introduction of a trifluoromethyl moiety into a 1,2,4-triazole-3-thione scaffold resulted in a compound with improved activity against NDM-1, with a Kᵢ value of 25.8 μM. mdpi.com

Crucially, the most effective of these inhibitors have demonstrated the ability to work synergistically with existing antibiotics. When used in combination with meropenem, certain inhibitors were able to increase the susceptibility of NDM-1- and VIM-4-producing clinical bacterial isolates to the antibiotic. mdpi.com This synergistic effect highlights the potential of these triazole derivatives to be used as adjuvants in antibiotic therapy to combat resistant bacterial infections. mdpi.commdpi.com

| Derivative | Target Enzyme | Inhibition (Kᵢ / IC₅₀) | Synergy with Meropenem | Reference |

| 1,2,4-triazole-3-thione derivative | NDM-1 | Kᵢ = 25.8 μM | Yes | mdpi.com |

| 1,2,4-triazole-3-thione derivative | VIM-type | Low micromolar | Yes | mdpi.com |

| 3-(4-Bromophenyl)- mdpi.comresearchgate.netnih.govtriazolo[3,4-b] mdpi.comzsmu.edu.uathiazine | VIM-2 | IC₅₀ = 38.36 μM | Not specified | nih.govresearchgate.net |

| 4-amino-1,2,4-triazole-3-thione derivatives | VIM-1, IMP-1 | Micromolar | Yes | mdpi.com |

Other Reported Biological Activities of Triazole-3-thiol Derivatives (in vitro)

Beyond their anticancer and enzyme-inhibiting properties, derivatives of the 1,2,4-triazole-3-thiol nucleus have been explored for a variety of other biological activities, including potential applications as antimicrobial and antitubercular agents. nih.gov

Antituberculosis Activity

Tuberculosis remains a significant global health issue, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. nih.govresearchgate.net Several series of 1,2,4-triazole-3-thiol derivatives have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis. researchgate.net

In one study, a series of 4-arylidenamino-4H-1,2,4-triazole-3-thiol derivatives were tested against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net One particular compound from this series showed interesting activity, achieving 87% inhibition at a concentration of 6.25 µg/mL. nih.govresearchgate.net Another investigation into 5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol demonstrated a tuberculostatic effect on the M. bovis strain, completely inhibiting its growth at concentrations of 0.1%, 0.5%, and 1.0% over a 90-day observation period. zsmu.edu.ua

Further research on hybrids incorporating arylpyrrole and 1,2,4-triazole moieties also identified compounds with antimycobacterial potential. nih.gov The most promising compound in one series displayed an acceptable Minimum Inhibitory Concentration (MIC₉₀) of 3.99 μM against the M. tuberculosis H37Rv strain. nih.govsemanticscholar.org Another study identified a derivative that was highly active against Mycobacterium H37Ra with a MIC of 0.976 μg/mL. nih.gov These findings underscore the potential of the 1,2,4-triazole-3-thiol scaffold as a basis for the development of novel antituberculosis drugs. researchgate.net

| Derivative Class | Mycobacterium Strain | Activity | Reference |

| 4-Arylidenamino-4H-1,2,4-triazole-3-thiol | M. tuberculosis H37Rv | 87% inhibition at 6.25 µg/mL | nih.govresearchgate.net |

| 5-(Thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | M. bovis | Growth inhibition at 0.1-1.0% | zsmu.edu.ua |

| Arylpyrrole-1,2,4-triazole hybrid | M. tuberculosis H37Rv | MIC₉₀ = 3.99 μM | nih.govsemanticscholar.org |

| Substituted 1,2,4-triazol-5-thione | Mycobacterium H37Ra | MIC = 0.976 μg/mL | nih.gov |

Anti-inflammatory Properties

Derivatives of 1,2,4-triazole-3-thiol have been identified as possessing notable anti-inflammatory activity. Research has shown that various substitutions on the triazole ring can modulate this activity. For instance, a series of S-alkylated 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols and 5-(methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols were synthesized and found to exhibit anti-inflammatory properties. nih.gov Specifically, compounds derived from the acylation of thiosemicarbazide (B42300) or 4-phenyl-3-thiosemicarbazide with methoxybenzoyl chlorides, followed by cyclization and alkylation, demonstrated activity in pre-clinical models. nih.gov

The anti-inflammatory potential of this class of compounds is also supported by broader reviews of 1,2,4-triazole derivatives, which frequently list anti-inflammatory action as a significant biological property. nih.govresearchgate.net Hydrazone derivatives, in particular, which can be synthesized from 1,2,4-triazole-3-thiol precursors, are another subgroup that has been investigated for such effects. nih.gov In silico studies on related triazole structures, such as S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol, have further substantiated the rationale for exploring this chemical space for new anti-inflammatory agents. zsmu.edu.ua

| Compound Structure/Series | Key Findings | Reference |

|---|---|---|

| 5-(methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiols and their S-alkylated derivatives | Synthesized compounds exhibited anti-inflammatory activity in pre-clinical studies. | nih.gov |

| Hydrazone derivatives of 1,2,4-triazole-3-thiol | This subclass is noted for possessing diverse biological properties, including anti-inflammatory effects. | nih.gov |

| 5-Aryl-substituted 1,2,4-triazole-3-thiols | Identified as possessing anti-inflammatory properties. | researchgate.net |

Anticonvulsant Activity

The anticonvulsant properties of 1,2,4-triazole-3-thiol derivatives are well-documented, with numerous studies investigating their efficacy in animal models of epilepsy. nih.govzsmu.edu.ua A notable derivative, 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315), has been shown to provide effective protection against maximal electroshock (MES)-induced seizures in mice. nih.govmdpi.com Further investigations into its mechanism of action revealed that its anticonvulsant effect is, at least in part, due to its influence on voltage-gated sodium channels (VGSCs), while interactions with GABA-A receptors were excluded. nih.gov

Studies on various 4-alkyl-5-aryl-1,2,4-triazole-3-thiones have demonstrated activity in both the MES test and the 6 Hz test, a model for pharmacoresistant epilepsy. mdpi.comunifi.it For example, in the 6 Hz model, derivatives TP-10, TP-315, and TP-427 showed potent anticonvulsant activity, with median effective doses (ED50) ranging from 40.9 to 169.7 mg/kg depending on the specific compound and time point. unifi.it The activity of these compounds was found to be two to three times more potent than the established antiepileptic drug valproic acid in this model. unifi.it

Structure-activity relationship studies have indicated that the nature of the substituent at the 4-position of the triazole ring significantly impacts anticonvulsant potency. An increase in the length of the alkyl chain from ethyl to butyl at this position was found to enhance activity, which is attributed to increased lipophilicity. nih.gov

| Compound | Animal Model | Key Findings/Activity Metric | Reference |

|---|---|---|---|

| 5-(3-chlorophenyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-315) | Maximal Electroshock (MES) test (mice) | Produces evident anticonvulsant action. Mechanism involves voltage-gated sodium channels. | nih.gov |

| 5-(3-chlorophenyl)-4-(4-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (3a) | MES test (mice) | Potent activity with an ED50 of 35.2 mg/kg. | mdpi.com |

| TP-315 | 6 Hz test (mice) | ED50 values ranged from 59.7 to 136.2 mg/kg. | unifi.it |

| 5-(3-chlorobenzyl)-4-hexyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (TP-427) | 6 Hz test (mice) | Most effective in this series, with ED50 values from 40.9 to 64.9 mg/kg. | unifi.it |

Antiviral Activity

The 1,2,4-triazole ring is a core component of several clinically used antiviral drugs, and novel derivatives continue to be a focus of antiviral research. researchgate.netnih.gov The structural versatility and favorable pharmacokinetic properties of the triazole nucleus contribute to its utility in this field. nih.gov Research has explored a wide range of 1,2,4-triazole derivatives for activity against various DNA and RNA viruses, including influenza A and B, herpes simplex virus, and HIV. nih.gov

For instance, a series of optically pure 1,2,4-triazole-3-thiones incorporating a benzenesulfonamide (B165840) group were tested against a broad spectrum of viruses. nih.gov These studies highlight that specific stereochemistry can be crucial for activity; for example, enantiomers with an R-configuration were identified as potential candidates against influenza A (H1N1) viruses, whereas the corresponding S-enantiomers were inactive. nih.gov The development of new synthetic methodologies continues to produce novel triazole-containing scaffolds, such as 4H-thiopyrano[2,3-b]quinolines, which have been evaluated for their antiviral effects against influenza A. mdpi.com While some of these newer compounds showed low toxicity and moderate activity, the findings contribute to the ongoing search for new antiviral agents. mdpi.com

Antidepressant Effects

The potential for 1,2,4-triazole-3-thione derivatives to act as antidepressant agents has also been investigated. In one study, a series of 5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones were evaluated in murine models. nih.gov Several compounds were found to be potent antagonists of reserpine-induced ptosis and RO 4-1284-induced hypothermia, which are common screening models for antidepressant activity. nih.gov

Biochemical evaluations indicated that the observed antidepressant-like effects were not a result of monoamine oxidase inhibition or norepinephrine (B1679862) uptake inhibition, common mechanisms for many antidepressant drugs. nih.gov Further electrophysiological studies on a selected compound from the series suggested a mechanism involving the reduction of norepinephrine function in the cerebellum. nih.gov Structure-activity relationship observations from this research indicated that activity was generally enhanced by haloaryl group substitutions at the 5-position of the triazole ring and by methyl groups at the 2- and 4-positions. nih.gov The replacement of the thiocarbonyl group at the 3-position with a carbonyl group led to a complete loss of activity, underscoring the importance of the thiol/thione moiety for this biological effect. nih.gov

Further SAR Studies Across Diverse Biological Targets

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity and are crucial for the rational design of more potent and selective derivatives. For 1,2,4-triazole-3-thiol derivatives, SAR has been explored across various biological targets.